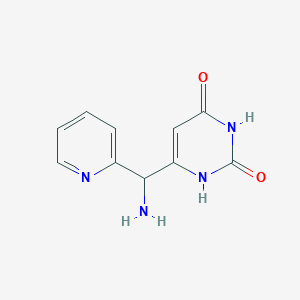

6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol

Description

Properties

Molecular Formula |

C10H10N4O2 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

6-[amino(pyridin-2-yl)methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H10N4O2/c11-9(6-3-1-2-4-12-6)7-5-8(15)14-10(16)13-7/h1-5,9H,11H2,(H2,13,14,15,16) |

InChI Key |

WLOZEUZDRYATNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC(=O)NC(=O)N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-2-carbaldehyde with guanidine in the presence of a base to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related pyrimidine and pyridine derivatives:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Bioactivity: The aminopyridinylmethyl group in the target compound may enhance metal-binding capacity compared to simpler substituents (e.g., -CH₃ in Mecytosine) . Methylthio (-S-CH₃) in 4-Amino-2-(methylthio)-6-pyrimidinol confers higher lipophilicity, improving membrane permeability in antibacterial applications .

Hydroxyl vs. Amino Groups: Diol (-OH) groups (target compound) favor hydrogen bonding and solubility in aqueous media, whereas diamines (e.g., ) enable covalent modifications (e.g., Schiff base formation) .

Synthetic Pathways :

- Analogous compounds (e.g., Schiff base derivatives) are synthesized via condensation of pyrimidine precursors with aldehydes or amines in alcoholic KOH .

- Methylthio-substituted pyrimidines are prepared via nucleophilic substitution reactions using thiourea derivatives .

Schiff base derivatives () demonstrate antibacterial activity against Gram-positive bacteria, attributed to their metal-chelating properties .

Biological Activity

6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol is a complex organic compound characterized by a pyrimidine ring substituted with an amino group and a pyridine moiety. This unique structural arrangement contributes to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. The compound's biological activity is primarily attributed to its functional groups that facilitate various biochemical interactions.

Structural Features

The chemical structure of this compound can be described as follows:

- Pyrimidine Core : A six-membered ring containing two nitrogen atoms.

- Amino Group : Attached at the 6-position of the pyrimidine.

- Pyridine Moiety : Contributing to the compound's reactivity and interaction capabilities.

Antimicrobial Properties

Research indicates that many pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial and fungal strains. For instance, derivatives similar to this compound have been reported to inhibit the growth of pathogenic microorganisms through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways.

Anticancer Activity

The potential anticancer properties of this compound are noteworthy. Studies suggest that compounds with similar structures can interact with DNA or RNA polymerases, affecting gene expression and inducing apoptosis in cancer cells. In vitro assays have demonstrated that such compounds can significantly reduce cell viability in various cancer cell lines.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Halogenated derivatives | Antimicrobial |

| 2-Amino-4-hydroxypyrimidine | Hydroxyl substitution | Anticancer |

| 4-Methylpyrimidine derivatives | Methyl substitution | Enzyme inhibition |

Enzyme Inhibition

This compound has been explored for its enzyme inhibition capabilities. Similar compounds have been shown to inhibit various kinases involved in cancer progression and inflammation. For instance, studies on related pyrimidine derivatives indicate their ability to inhibit protein kinases such as VEGFR-2, which plays a critical role in tumor angiogenesis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrimidine derivatives against common pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : In a recent investigation involving various cancer cell lines (e.g., MDA-MB-468), compounds structurally related to this compound were found to induce apoptosis significantly and halt the cell cycle at the S phase . This suggests a promising avenue for developing new anticancer agents based on this scaffold.

- Enzyme Interaction Studies : Interaction studies have shown that similar compounds can modulate the activity of key enzymes involved in inflammatory pathways. For example, research demonstrated that certain pyrimidine derivatives could effectively inhibit nitric oxide production in immune cells, highlighting their potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions between pyridine-2-carbaldehyde derivatives and pyrimidine precursors. Key parameters include temperature (60–90°C), pH (controlled via buffered solutions), and reaction time (12–24 hours). For example, maintaining pH 6.5 using ammonium acetate buffer ensures optimal nucleophilic attack by the amino group . Yield optimization requires balancing steric hindrance from the pyridine ring with reactivity of the pyrimidine core. Analytical validation via NMR (e.g., confirming amine and hydroxyl proton signals) and mass spectrometry (to verify molecular ion peaks) is critical .

Q. Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., pyridin-2-yl methylene protons at δ 4.1–4.3 ppm) and carbon backbone integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] at m/z 250.0954 for CHNO) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) by quantifying residual solvents or byproducts .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., kinase inhibition via ADP-Glo™) to evaluate binding affinity .

- Cellular Uptake Studies : Radiolabel the compound (e.g., H or C isotopes) to track intracellular accumulation in model cell lines .

- Cytotoxicity Screening : Employ MTT or resazurin assays in cancer/normal cell lines to determine IC values .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields or impurities, particularly steric effects from the pyridine moiety?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design (e.g., 2 factorial) to test variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions for minimizing steric hindrance during pyridine-pyrimidine coupling .

- Computational Modeling : Use density functional theory (DFT) to predict transition-state geometries and identify steric bottlenecks. ICReDD’s reaction path search methods, combining quantum calculations and experimental feedback, are effective .

Q. How should contradictory data on biological activity (e.g., varying IC values across studies) be analyzed?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., pH, cell line variability, solvent used) across studies. For instance, DMSO concentration >0.1% may artifactually reduce activity in cellular assays .

- Structural-Activity Relationship (SAR) Profiling : Synthesize analogs (e.g., replacing pyridin-2-yl with pyridin-3-yl) to isolate substituent effects. A study comparing 6-methyluracil derivatives showed that para-substitutions on the pyridine ring enhanced kinase inhibition by 40% .

Q. What strategies validate the role of specific functional groups in modulating bioactivity?

- Methodological Answer :

- Selective Functionalization : Protect/deprotect hydroxyl or amino groups during synthesis. For example, acetylating the amino group can test its role in hydrogen bonding with target enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) of the parent compound vs. analogs to identify critical interactions (e.g., hydroxyl group’s contribution to enthalpy-driven binding) .

Q. How can computational methods predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., CDK2 kinase). Focus on π-π stacking between the pyrimidine ring and phenylalanine residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of predicted complexes. RMSD plots can confirm whether the pyridin-2-yl group maintains hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.